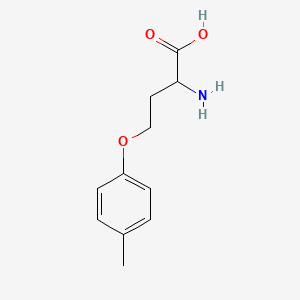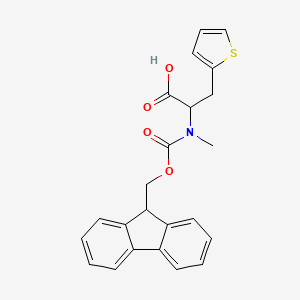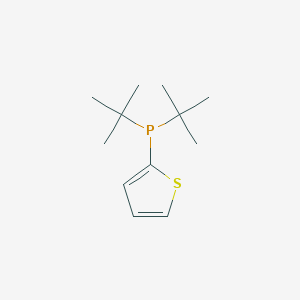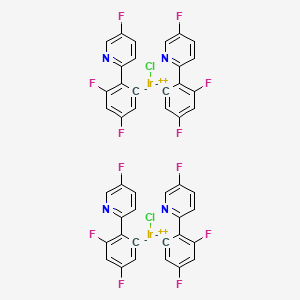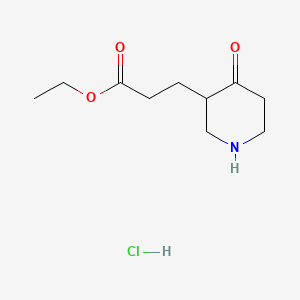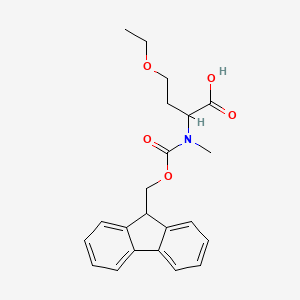
N-Fmoc-N-methyl-O-ethyl-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-methyl-O-ethyl-L-homoserine is a derivative of homoserine, an amino acid. This compound is primarily used in the synthesis of cyclic peptide compounds and serves as a reducing reagent . Its chemical structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-O-ethyl-L-homoserine typically involves the protection of the amino group with the Fmoc group. The general procedure for the N-Fmoc protection of amines involves the reaction of the amine with Fmoc chloride in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-O-ethyl-L-homoserine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the removal of the Fmoc group yields the free amine, which can then participate in further peptide coupling reactions .
Scientific Research Applications
N-Fmoc-N-methyl-O-ethyl-L-homoserine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-O-ethyl-L-homoserine primarily involves its role as a reducing reagent and a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-O-ethyl-L-homoserine: Similar in structure but lacks the methyl group on the nitrogen atom.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Another Fmoc-protected amino acid derivative with a tert-butyl group instead of an ethyl group.
Uniqueness
N-Fmoc-N-methyl-O-ethyl-L-homoserine is unique due to its specific combination of the Fmoc protecting group, the methyl group on the nitrogen atom, and the ethyl group on the oxygen atom. This unique structure allows it to participate in specific chemical reactions and makes it a valuable building block in peptide synthesis .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-3-27-13-12-20(21(24)25)23(2)22(26)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,3,12-14H2,1-2H3,(H,24,25) |
InChI Key |
GCNSBXORCIAWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
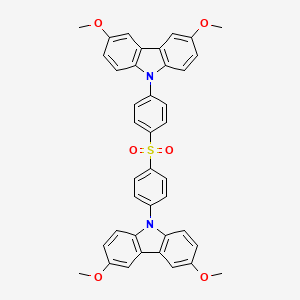

![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
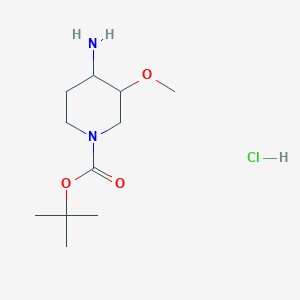


![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
